molecular formula C13H19N3O B1520410 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 1218334-66-7

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide

Cat. No. B1520410
CAS RN: 1218334-66-7
M. Wt: 233.31 g/mol
InChI Key: MHGWFYMJMBEVAT-UHFFFAOYSA-N
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Description

“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” is a compound with the CAS Number: 1218334-66-7. It has a molecular weight of 233.31 and its IUPAC name is 2-amino-N-[3-(1-pyrrolidinyl)phenyl]propanamide . It is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . Its IR spectrum and NMR spectrum details are not available in the retrieved resources.

Scientific Research Applications

Anticonvulsant Activity

One of the prominent applications of derivatives similar to "2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide" is in the development of new anticonvulsant agents. For instance, a study involving the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides aimed at discovering potential antiepileptic drugs. These compounds were evaluated in preclinical seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ) test, showing promising broad spectra of anticonvulsant activity without impairing motor coordination, suggesting a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Heterocyclic Synthesis

Another significant application is in the field of heterocyclic chemistry, where compounds with the pyrrolidin-1-yl moiety are utilized in the synthesis of diverse heterocyclic structures. For example, the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidines was achieved by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, demonstrating the versatility of these compounds in constructing complex heterocyclic systems (Harutyunyan et al., 2015).

Antitumoral Activity

Derivatives of "this compound" have also been explored for their potential antitumoral activities. A study focused on N-phenyl-3-pyrrolecarbothioamides, obtained through intramolecular cyclization, was evaluated for in vitro anticancer activity against a range of human cancer cell lines. Some of these compounds showed inhibitory effects on cancer cell growth at low concentrations, indicating their potential as anticancer agents (Cocco et al., 2003).

Corrosion Inhibition

Research into the applications of "this compound" derivatives extends beyond medicinal chemistry. For instance, 3-amino alkylated indoles, structurally related to the target compound, were investigated for their role as corrosion inhibitors for mild steel in acidic solutions. These studies, combining experimental and theoretical methods, revealed that such compounds effectively inhibit corrosion, highlighting their potential in industrial applications (Verma et al., 2016).

Anti Microbial Activity

Furthermore, novel heterocyclic compounds containing the sulphamido moiety, related to "this compound," were synthesized and evaluated for their antimicrobial activity. These studies aimed at discovering new compounds with effective antimicrobial properties against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Nunna et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning” according to the available safety information .

Biochemical Analysis

Biochemical Properties

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions are primarily characterized by enzyme inhibition, which can lead to significant changes in biochemical pathways. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the insulin-like growth factor 1 receptor, which plays a critical role in cell growth and differentiation . Furthermore, this compound has been shown to impact the cell cycle, leading to alterations in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been found to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to changes in biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and cellular effects . Long-term studies have indicated that this compound can have sustained effects on cellular function, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective

properties

IUPAC Name

2-amino-N-(3-pyrrolidin-1-ylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWFYMJMBEVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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